molecular formula C21H13ClO6 B2609958 6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 890631-47-7

6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B2609958
CAS No.: 890631-47-7
M. Wt: 396.78
InChI Key: XWJXMTQPIGLDOQ-UHFFFAOYSA-N
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Description

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound with a unique structure that includes a bichromene core

Properties

IUPAC Name

4-(6-chloro-2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO6/c1-11(23)10-26-14-3-4-15-16(9-20(24)27-19(15)8-14)17-7-12-6-13(22)2-5-18(12)28-21(17)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJXMTQPIGLDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps. One common method includes the use of 6-chloroacetyl chloride as a starting material, which undergoes nucleophilic substitution reactions to form intermediate compounds. These intermediates are then subjected to further reactions, such as hydrolysis and condensation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The process is designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds related to 6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione exhibit anticancer activity. Bichromenes have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that derivatives of bichromene can modulate signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents .

Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Research indicates that bichromenes can scavenge free radicals effectively, suggesting their potential use in formulations aimed at reducing oxidative damage in biological systems .

Materials Science

Photonic Applications
this compound has been explored for its photonic properties. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's unique electronic structure allows for efficient charge transport and light emission, which are critical parameters in the development of advanced optoelectronic devices .

Polymer Chemistry
In polymer science, bichromenes are being investigated as potential building blocks for creating novel materials with specific optical and electronic properties. Their incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength while retaining desirable optical characteristics .

Agricultural Chemistry

Pesticidal Activity
The compound's structural features suggest potential pesticidal activity. Research into related compounds has shown that bichromenes can exhibit fungicidal and insecticidal properties. These findings indicate that this compound may be developed as a natural pesticide alternative, contributing to sustainable agricultural practices .

Plant Growth Regulation
Additionally, there is emerging evidence that bichromenes can act as plant growth regulators. Studies suggest that these compounds may influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants. This application could be particularly beneficial in improving crop yields under adverse environmental conditions .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Bichromenes inhibit cancer cell proliferation and induce apoptosis.
Antioxidant Properties Effective scavenging of free radicals observed.
Photonic Applications Suitable for OLEDs and solar cells due to efficient light absorption/emission.
Pesticidal Activity Exhibits fungicidal and insecticidal properties; potential natural pesticide.
Plant Growth Regulation May enhance plant growth and stress resistance.

Mechanism of Action

The mechanism of action of 6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is unique due to its bichromene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological effects, and mechanisms of action based on available research.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving chromene derivatives. The presence of the chloro and oxopropoxy groups is crucial for its biological activity. Detailed synthetic pathways can be found in patent literature and chemical databases .

Structural Formula

The molecular structure can be represented as follows:

C15H13ClO4\text{C}_{15}\text{H}_{13}\text{ClO}_4

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this class of compounds can induce apoptosis in cancer cells. For example, compounds with similar structures have shown IC50 values in the low micromolar range against HepG2 liver cancer cells .
    CompoundCell LineIC50 (µM)
    Compound IHepG21.43
    Compound IIMCF-75.32
    These results suggest that the compound could be a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, leading to increased apoptotic cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating .

Molecular Pathways

Research indicates that the intrinsic apoptotic pathway is primarily involved in the action of this compound. This pathway is characterized by mitochondrial involvement and activation of caspases leading to programmed cell death.

Comparative Studies

Comparative studies with established chemotherapeutics like 5-Fluorouracil (5-FU) highlight the potential of this compound to serve as a more selective treatment option with fewer side effects on normal cells.

TreatmentIC50 (µM)
6-chloro-7'-(2-oxopropoxy)-bichromene1.43
5-Fluorouracil6.52

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with substituted coumarin precursors. Key steps include halogenation (chlorination at the 6-position) and alkoxy group introduction (e.g., 2-oxopropoxy at the 7'-position). Solvent choice (e.g., dioxane for inert conditions), temperature control (80–120°C), and catalysts (e.g., DBU for base-mediated reactions) significantly affect yields. For example, reports yields up to 83% for analogous bichromene derivatives when using optimized conditions like absolute dioxane and controlled reflux times . Characterization via NMR and HPLC is critical to confirm regioselectivity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : ¹H and ¹³C NMR are essential for confirming the positions of substituents (e.g., chloro, oxopropoxy) and verifying the bichromene scaffold. For instance, in , distinct singlet peaks at δ2.21 ppm (methyl groups) and δ6.78–7.56 ppm (aromatic protons) were used to assign substituents. Coupling constants in ¹H NMR help differentiate between cis/trans configurations of alkoxy groups. 2D NMR techniques (COSY, HSQC) are recommended for complex spin systems .

Q. What analytical techniques are suitable for purity assessment and degradation analysis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for chromophores) and mass spectrometry (LC-MS) are standard for purity checks. For degradation studies, accelerated stability testing under varying pH, temperature, and light exposure can identify labile functional groups (e.g., the oxopropoxy side chain). highlights the use of TLC and silica gel column chromatography for intermediate purification .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like SARS-CoV-2 nsp16 ( ) or carbonic anhydrases can predict binding affinities. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. For example, identifies coumarin derivatives as inhibitors via scaffold similarity and π-π stacking interactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of dose-response curves and IC50 values is critical. notes that Axon Ligands™ analogs require rigorous in vitro validation (e.g., cytotoxicity assays with controls for apoptosis vs. necrosis) .

Q. How does the electronic structure of the bichromene core influence photophysical properties?

  • Methodological Answer : Time-dependent DFT (TD-DFT) can model UV-Vis absorption spectra. The conjugated chromene system and substituents (e.g., electron-withdrawing chloro groups) redshift absorption maxima. Fluorescence quenching studies (e.g., with Stern-Volmer plots) in and correlate substituent effects with quantum yields .

Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) is ideal. For twinned crystals or low-resolution data, twin refinement and high-pressure freezing may improve resolution. provides a template for space group assignment (e.g., monoclinic P2₁/c) and hydrogen bonding analysis .

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